molecular formula C20H28N4O B6101393 4-[[9-(Cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzoxadiazole

4-[[9-(Cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzoxadiazole

Cat. No.: B6101393
M. Wt: 340.5 g/mol
InChI Key: JIRWKZYYPDBEAX-UHFFFAOYSA-N
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Description

4-[[9-(Cyclobutylmethyl)-2,9-diazaspiro[45]decan-2-yl]methyl]-2,1,3-benzoxadiazole is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

4-[[9-(cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-4-16(5-1)12-23-10-3-8-20(14-23)9-11-24(15-20)13-17-6-2-7-18-19(17)22-25-21-18/h2,6-7,16H,1,3-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRWKZYYPDBEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCCC3(C2)CCN(C3)CC4=CC=CC5=NON=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[9-(Cyclobutylmethyl)-2,9-diazaspiro[45]decan-2-yl]methyl]-2,1,3-benzoxadiazole typically involves multiple stepsKey reagents and catalysts, such as palladium-phosphine complexes, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency .

Chemical Reactions Analysis

Types of Reactions

4-[[9-(Cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzoxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require low temperatures and anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

4-[[9-(Cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzoxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[9-(Cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[9-(Cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzoxadiazole stands out due to its specific combination of a spirocyclic core and a benzoxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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